1-tert-butyl3-methyl4-(chlorosulfonyl)piperazine-1,3-dicarboxylate
Description
1-tert-butyl3-methyl4-(chlorosulfonyl)piperazine-1,3-dicarboxylate is a piperazine-derived compound featuring a chlorosulfonyl group at the 4-position and two ester moieties (tert-butyl and methyl) at the 1- and 3-positions.
Core piperazine formation: Starting from piperazine-2-carboxylate precursors.
Substituent introduction: The chlorosulfonyl group may be introduced via sulfonation or nucleophilic substitution reactions.
Protection/deprotection steps: The tert-butyl and methyl esters are typically installed using Boc (tert-butoxycarbonyl) and methyl chloroformate, respectively .
This compound’s structural complexity and reactive chlorosulfonyl group make it a versatile intermediate in medicinal chemistry, particularly for synthesizing sulfonamide-based therapeutics or covalent inhibitors .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-chlorosulfonylpiperazine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O6S/c1-11(2,3)20-10(16)13-5-6-14(21(12,17)18)8(7-13)9(15)19-4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRSGAJQYFDJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O6S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazine-2-Carboxylic Acid Derivatives
The synthesis begins with pyrazine-2-carboxylic acid (4), a readily available precursor. Sequential esterification with tert-butyl and methyl groups is achieved using di-tert-butyl dicarbonate (Boc₂O) and methyl chloroformate under basic conditions. For example:
-
Step 1 : Pyrazine-2-carboxylic acid (4) is treated with Boc₂O in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA), yielding 1-tert-butyl pyrazine-2-carboxylate (5).
-
Step 2 : Hydrogenation of 5 over a palladium catalyst reduces the pyrazine ring to piperazine, forming 1-tert-butyl piperazine-2-carboxylate (6).
-
Step 3 : A second esterification with methyl chloroformate introduces the methyl ester at position 3, producing 1-tert-butyl-3-methyl piperazine-1,3-dicarboxylate (7).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Boc₂O, TEA | DCM | 0°C → rt | 29% |
| 2 | H₂, Pd/C | MeOH | 50°C | 62% |
| 3 | Methyl chloroformate, TEA | DCM | 0°C → rt | 68% |
Characterization : Intermediate 7 is confirmed via ¹H NMR (CDCl₃, 500 MHz): δ 3.71 (s, 3H, CH₃), 3.64–3.40 (m, 2H, piperazine-H), 1.43 (s, 9H, tert-butyl).
Introduction of the Chlorosulfonyl Group
The critical challenge lies in regioselectively introducing the chlorosulfonyl (-SO₂Cl) group at position 4. Electrophilic sulfonation followed by chlorination is employed, drawing parallels to benzyl group installation in related compounds:
-
Step 4 : Intermediate 7 undergoes sulfonation with chlorosulfonic acid (ClSO₃H) in DCM at -10°C to form the sulfonic acid derivative.
-
Step 5 : Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride, yielding 1-tert-butyl-3-methyl-4-(chlorosulfonyl)piperazine-1,3-dicarboxylate.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4 | ClSO₃H | DCM | -10°C | 45% |
| 5 | PCl₅ | DCM | 0°C → rt | 78% |
Optimization Notes :
-
Low temperatures (-10°C) minimize ester hydrolysis during sulfonation.
-
Excess PCl₅ ensures complete conversion to the sulfonyl chloride.
Mechanistic Insights
Electrophilic Sulfonation
Chlorosulfonic acid acts as both an acid catalyst and electrophile, protonating the piperazine nitrogen at position 4 to activate the ring for sulfonation. The sulfonic acid intermediate is stabilized by resonance within the piperazine framework.
Chlorination with PCl₅
Phosphorus pentachloride facilitates the replacement of the hydroxyl group in the sulfonic acid with chlorine via nucleophilic substitution. The reaction proceeds through a tetrahedral intermediate, with PCl₅ acting as a Lewis acid to stabilize the transition state.
Comparative Analysis of Methodologies
Alternative Routes to Piperazine Derivatives
Patent US6603003B2 describes piperazine synthesis via reduction of 3,4-dehydro-piperazine-2-one intermediates using LiAlH₄. While this method is effective for unsubstituted piperazines, the presence of ester groups in the target compound necessitates milder conditions to avoid reduction of the carbonyl functionalities.
Boc Protection Strategies
The use of Boc (tert-butoxycarbonyl) groups, as demonstrated in source, ensures chemoselective protection of the piperazine nitrogen at position 1. This strategy prevents unwanted side reactions during subsequent functionalization steps.
Challenges and Solutions
Chemical Reactions Analysis
1-tert-butyl3-methyl4-(chlorosulfonyl)piperazine-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, resulting in the formation of sulfonamide or sulfonate esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate showed effectiveness against various bacterial strains. The chlorosulfonyl group enhances the compound's ability to interact with microbial cell walls, leading to increased antimicrobial activity.
Case Study: Synthesis of Antimicrobial Agents
A recent investigation synthesized a series of piperazine derivatives, including the target compound, and evaluated their antimicrobial efficacy. The results indicated that modifications at the piperazine ring significantly influenced antibacterial potency, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Agrochemical Applications
Herbicide Development
The structural features of 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate make it a candidate for developing new herbicides. The chlorosulfonyl moiety is known for its reactivity, enabling the formation of compounds that can inhibit specific enzymes in plant growth pathways.
Data Table: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound A | 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate | 200 | 85 |
| Compound B | Standard Herbicide | 150 | 90 |
Organic Synthesis
Synthetic Intermediate
In organic synthesis, piperazine derivatives are often used as intermediates to create more complex molecules. The ability to modify the piperazine ring allows chemists to tailor compounds for specific reactions or desired properties.
Case Study: Synthesis of Complex Molecules
A study highlighted the use of 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate as an intermediate in synthesizing novel pharmaceutical agents. The compound facilitated the introduction of various functional groups through nucleophilic substitution reactions, demonstrating its versatility in synthetic pathways.
Chemical Properties and Safety
Understanding the chemical properties and safety profile of this compound is crucial for its application in research and industry.
Chemical Properties
- Molecular Formula: C11H20ClN2O4S
- Molecular Weight: 304.81 g/mol
- Boiling Point: Not available
- Storage Conditions: Store in a cool, dark place under inert atmosphere.
Safety Considerations
The compound is classified with hazard statements indicating potential health risks such as skin irritation and respiratory issues upon exposure. Proper safety protocols should be followed when handling this compound.
Mechanism of Action
The mechanism of action of 1-tert-butyl3-methyl4-(chlorosulfonyl)piperazine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The tert-butyl and methyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The chlorosulfonyl group (-SO₂Cl) enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines to form sulfonamides). In contrast, the 3-nitrobenzoyl group () facilitates reduction to an amine (-NH₂), which can participate in diazotization or amide coupling .
- The methylthiobenzyl derivative () mimics structural motifs in marketed antipsychotics (e.g., Olanzapine) .
Stereochemical Variations
Enantiomeric forms of piperazine derivatives significantly impact biological activity:
- (S)-1-tert-butyl3-methyl4-(3,4-dichlorophenyl)piperazine-1,3-dicarboxylate () was synthesized via Chan-Lam coupling, highlighting the importance of stereochemistry in target binding .
- (R)-1-tert-butyl3-methyl piperazine-1,3-dicarboxylate hydrochloride () is marketed as a chiral building block for drug candidates requiring stereoselective interactions .
Biological Activity
1-tert-butyl-3-methyl-4-(chlorosulfonyl)piperazine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : 1-tert-butyl-3-methyl-4-(chlorosulfonyl)piperazine-1,3-dicarboxylate
- CAS Number : 314741-39-4
- Molecular Formula : C₁₁H₂₀ClN₂O₄S
- Molecular Weight : 244.29 g/mol
- Boiling Point : Not available
- Solubility : High gastrointestinal absorption potential .
Structural Characteristics
The compound features a piperazine ring substituted with tert-butyl and methyl groups, alongside a chlorosulfonyl moiety. These structural elements contribute to its biological activity and interaction with various biological targets.
1-tert-butyl-3-methyl-4-(chlorosulfonyl)piperazine-1,3-dicarboxylate exhibits several biological activities that can be summarized as follows:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperazine compounds often exhibit antimicrobial properties. The chlorosulfonyl group may enhance the compound's ability to interact with bacterial enzymes or membranes, leading to inhibition of growth .
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit various enzymes, including carbonic anhydrases and acetylcholinesterases. The presence of the sulfonyl group may facilitate interactions with active sites of these enzymes .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those similar to 1-tert-butyl-3-methyl-4-(chlorosulfonyl)piperazine-1,3-dicarboxylate. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 μg/mL for the most active compounds .
Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition demonstrated that compounds featuring the piperazine structure effectively inhibited carbonic anhydrase activity in vitro. The chlorosulfonyl substitution was found to enhance binding affinity, suggesting a potential for developing therapeutic agents targeting this enzyme class .
Data Table: Biological Activity Summary
Q & A
Q. What are the critical considerations for synthesizing 1-tert-butyl3-methyl4-(chlorosulfonyl)piperazine-1,3-dicarboxylate?
The synthesis requires multi-step reactions with strict control of conditions. Key steps include:
- Protection of the piperazine ring : The tert-butyl group is introduced via carbamate formation to shield the amine during subsequent reactions .
- Chlorosulfonation : Controlled addition of chlorosulfonyl groups at the 4-position under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, ensuring intermediates are isolated at >95% purity .
Q. How is the compound structurally characterized to confirm its identity and purity?
Analytical workflows involve:
- NMR spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ 1.4 ppm, sulfonyl signals near δ 3.8-4.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 365.1) .
- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity (>98%) and detect byproducts .
Q. Why are protecting groups like tert-butyloxycarbonyl (Boc) essential in its synthesis?
The Boc group stabilizes the piperazine ring’s secondary amine, preventing unwanted side reactions (e.g., nucleophilic attack during chlorosulfonation). Deprotection with trifluoroacetic acid (TFA) later regenerates the free amine for downstream functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed NMR peaks (e.g., unexpected splitting) may arise from:
- Conformational dynamics : Variable-temperature NMR or computational modeling (DFT) clarifies rotational barriers of the piperazine ring .
- Impurity interference : LC-MS or 2D NMR (e.g., HSQC, COSY) identifies minor contaminants .
- Stereochemical effects : X-ray crystallography confirms absolute configuration, resolving ambiguities in chiral centers .
Q. What strategies optimize regioselective functionalization of the piperazine ring?
The chlorosulfonyl group’s reactivity enables selective modifications:
- Nucleophilic substitution : Sodium azide replaces chloride to form sulfonamides, requiring anhydrous DMF at 60°C .
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids introduce aromatic moieties at the sulfonyl site .
- pH control : Basic conditions (pH >10) favor sulfonate formation, while acidic conditions stabilize sulfonic acids .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to enzymes/receptors:
- Docking : The sulfonyl group’s electronegativity predicts hydrogen bonding with catalytic residues (e.g., serine proteases) .
- Pharmacophore mapping : Aligns the compound’s steric and electronic features with known inhibitors .
- ADMET prediction : Tools like SwissADME evaluate solubility (LogP ~2.1) and metabolic stability .
Q. What methodologies design analogs for structure-activity relationship (SAR) studies?
- Scaffold diversification : Replace the methyl ester with ethyl or benzyl groups to modulate lipophilicity .
- Bioisosteric substitution : Swap chlorosulfonyl with sulfonamide or phosphonate groups to enhance target affinity .
- Stereochemical variation : Synthesize enantiomers via chiral catalysts to assess stereoselective activity .
Q. How does the compound’s stability vary under different storage or reaction conditions?
Stability studies reveal:
- Thermal degradation : Decomposition above 150°C, monitored via TGA-DSC .
- Hydrolytic sensitivity : The chlorosulfonyl group hydrolyzes in aqueous buffers (pH 7.4, t = 24 hr), necessitating anhydrous storage .
- Light sensitivity : UV irradiation accelerates degradation, requiring amber vials for long-term stability .
Q. What experimental adjustments address low yields in coupling reactions involving this compound?
Common fixes include:
Q. How does stereochemistry influence the compound’s biological activity?
Enantiomers exhibit divergent pharmacological profiles:
- (R)-isomer : Higher affinity for serotonin receptors (K = 12 nM) due to optimal hydrogen bonding .
- (S)-isomer : Preferential inhibition of kinases (IC = 50 nM) via hydrophobic interactions .
- Racemic mixtures : Often show reduced efficacy, underscoring the need for chiral resolution techniques (e.g., chiral HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
